Benzyl 4-nitrobenzoate
Overview
Description
Benzyl 4-nitrobenzoate is a chemical compound with the molecular formula C14H11NO4 . It is a derivative of benzoic acid, specifically the phenylmethyl ester of 4-nitrobenzoic acid . The CAS number for this compound is 14786-27-7 .
Molecular Structure Analysis
The molecular weight of Benzyl 4-nitrobenzoate is 257.24 g/mol . The compound’s structure includes a benzyl group (C6H5CH2) attached to a 4-nitrobenzoate group (C6H4NO4) . The InChI representation of the molecule isInChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
.
Scientific Research Applications
Electro-Optical Devices
Benzyl 4-nitrobenzoate (BNA) has been studied for its effects when doped in nematic liquid crystals (LCs). The addition of BNA to LCs has shown to significantly improve the electro-optical responses of LC devices . This includes a faster fall time, which is crucial for the dynamic response of devices like displays and lenses. The compound helps in reducing the rotational viscosity and threshold voltage, leading to a more efficient electro-optical performance .
Blue Light Filtering
In the realm of display technologies, filtering out harmful blue light is a key concern. BNA has been found to cause strong absorbance near the wavelength of 400 nm, effectively filtering blue light . This application is particularly relevant for devices such as smartphones, tablets, and computers, which are used frequently and can cause eye strain due to blue light exposure.
Liquid Crystal Lenses
BNA doping in liquid crystal lenses has been reported to enhance their performance. The presence of BNA leads to a superior improvement in the dynamic response of these lenses, making them more suitable for applications that require rapid focusing adjustments . This could be beneficial for various optical systems, including cameras and optical sensors.
Photocatalytic Degradation
Benzyl 4-nitrobenzoate has potential applications in photocatalytic degradation processes. While specific studies on BNA for this purpose are not directly available, related compounds have been used in the nanostructure configuration for the degradation of organic dyes like Methylene blue . This suggests that BNA could also be explored for its photocatalytic properties in environmental cleanup efforts.
Organic Synthesis
In organic chemistry, esters are a fundamental functional group found in a wide range of molecules. BNA can be involved in the synthesis of esters, particularly in reactions promoted by visible light. This method represents a sustainable alternative to traditional esterification processes, which often require harsh conditions and excess reactants .
Sensing Applications
Benzyl 4-nitrobenzoate has been used in the synthesis and characterization of thin films for sensing applications. For instance, related compounds have been applied in the development of ethanol sensors . BNA’s properties could be harnessed in similar ways to create sensitive and selective sensors for various substances.
Mechanism of Action
Target of Action
Benzyl 4-nitrobenzoate is a chemical compound with the linear formula C14H11NO4 Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
It is known that nitrobenzoates can undergo various reactions, including reduction and esterification . In the case of benzyl benzoate, it is lethal to parasites such as mites and lice .
Biochemical Pathways
Related compounds such as 2- and 4-nitrobenzoates are known to be metabolized via specific degradation pathways . For instance, 4-nitrobenzoate is converted to protocatechuate, which is then further metabolized .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often via reduction), and then excreted .
Result of Action
Similar compounds have been shown to have toxic effects on certain organisms, such as parasites .
Action Environment
The action, efficacy, and stability of Benzyl 4-nitrobenzoate can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .
properties
IUPAC Name |
benzyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFGJYVKKCUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163820 | |
Record name | Benzyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14786-27-7 | |
Record name | Phenylmethyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?
A1: Benzyl 4-nitrobenzoate (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.
Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with benzyl 4-nitrobenzoate?
A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing benzyl 4-nitrobenzoate might not be a true Mitsunobu reaction. [] While benzyl 4-nitrobenzoate is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.
Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of benzyl 4-nitrobenzoate, and what impact does this difference have on their respective crystal structures?
A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in benzyl 4-nitrobenzoate, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.
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